molecular formula C13H11N5O4 B4117044 N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

Cat. No. B4117044
M. Wt: 301.26 g/mol
InChI Key: KDPJCATZCZRRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as NPCC, is a chemical compound used in scientific research. It belongs to the class of hydrazinecarboxamides and is widely used in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood. It is believed to act as an inhibitor or modulator of various enzymes and receptors by binding to their active sites or allosteric sites. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and blocking the hydrolysis of acetylcholine. It has also been shown to bind to the GABA-A receptor and modulate its activity by enhancing or inhibiting the binding of GABA.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. In addition, N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, and modulate their activity.

Advantages and Limitations for Lab Experiments

N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. Another advantage is its stability and solubility in various solvents. However, one limitation is its potential toxicity and side effects, which need to be carefully evaluated and controlled. Another limitation is its limited availability and high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is the development of new analogs and derivatives with improved potency and selectivity towards specific targets. Another direction is the investigation of the structure-activity relationship of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide and its analogs to better understand their mechanism of action. Furthermore, the use of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in drug discovery and development is a promising direction, as it may lead to the identification of new drugs for the treatment of various diseases.

Scientific Research Applications

N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It is also used as a substrate for enzyme assays and as a ligand for receptor binding studies. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor.

properties

IUPAC Name

1-(4-nitrophenyl)-3-(pyridine-3-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c19-12(9-2-1-7-14-8-9)16-17-13(20)15-10-3-5-11(6-4-10)18(21)22/h1-8H,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPJCATZCZRRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-(pyridine-3-carbonylamino)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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